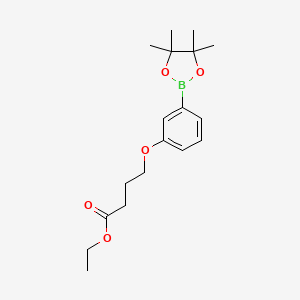
4-Nitroguaiacol potassium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroguaiacol potassium salt hydrate, also known as 2-Methoxy-4-nitrophenol potassium salt, is a chemical compound with the molecular formula C7H8KNO5 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The linear formula of this compound is O2NC6H3(OCH3)OK · xH2O . The molecular weight of the anhydrous basis is 207.23 g/mol .Physical And Chemical Properties Analysis
This compound appears as a powder, crystals, or chunks . It has a melting point of over 300 °C . The compound should be stored in a well-ventilated place at room temperature .Applications De Recherche Scientifique
Atmospheric Reactivity and Secondary Organic Aerosol Formation
4-Nitroguaiacol potassium salt hydrate plays a significant role in atmospheric chemistry. It emerges as a major oxidation product in the gas- and aerosol-phases when guaiacol reacts with hydroxyl radicals, typically generated from the pyrolysis of wood lignin. This reaction contributes to the formation of secondary organic aerosols (SOAs), impacting the atmospheric environment and climate. The identification of nitroguaiacols as gaseous oxidation products offers insights into tracing biomass burning emissions and comprehending atmospheric implications of such reactions (Lauraguais et al., 2014).
Synthesis Processes and Chemical Analysis
The synthesis and analytical characterization of nitroguaiacol derivatives are other crucial research areas. Studies demonstrate various synthetic routes and methods for analyzing nitroguaiacol derivatives, like 5-nitroguaiacol sodium salt. These works highlight the importance of developing efficient and accurate analytical methods for quality control and chemical analysis in different contexts, including environmental monitoring (Yang Wan-zheng, 2002).
Environmental Pollution Detection
This compound is utilized in the detection of environmental pollutants. It acts as an indicator in the analysis of nitrophenols in environmental samples. The detection of such compounds is crucial due to their harmful impact on human health. Technologies like metal-organic frameworks (MOFs) demonstrate significant potential in enriching and detecting environmental pollutants, with nitroguaiacol derivatives playing a key role (Zhijian Li et al., 2019).
Biological Activity and Agricultural Applications
In agricultural research, the biological activity of nitroguaiacol derivatives, including their plant growth regulating and fungicidal properties, is a subject of interest. These compounds exhibit varying effects on plant growth and demonstrate potential as bioactive agents in agricultural practices (Zhang Yong-chao, 2009).
Infrared Spectroscopy and Hygroscopicity Studies
Infrared spectroscopy studies of nitroguaiacol and its derivatives provide valuable data for understanding the vibrational characteristics of these compounds. These studies are essential for analyzing SOAs formed from atmospheric oxidation of methoxyphenols. Additionally, hygroscopicity studies of these SOAs can shed light on the hydrophilic and hydrophobic nature of these compounds, which is significant in atmospheric chemistry (W. Ahmad et al., 2017).
Crystal Structure and Coordination Polymer Structures
Research on the crystal structure of this compound and related compounds helps in understanding the molecular arrangements and interactions in these substances. Such studies are critical for materials science and chemical engineering, where these compounds are used or synthesized [(Graham Smith, 2013)](https://consensus.app/papers/coordination-structures-sodium-salt-smith/aa1f39be8bef5f51b9f96c2f64cee74f/?utm_source=chatgpt).
Toxicological Studies and Environmental Impact
The toxicological profile of 4-nitroguaiacol and its derivatives, particularly in relation to environmental pollution, is a vital area of research. Studies focusing on the acute toxicity of these compounds, especially when emitted from biomass burning, are essential to assess their environmental impact and potential harm to ecosystems (M. Pflieger & A. Kroflič, 2017).
Safety and Hazards
4-Nitroguaiacol potassium salt hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
This compound is a derivative of guaiacol, which is known to have disinfectant properties and is used as an expectorant . .
Mode of Action
The mode of action of 4-Nitroguaiacol potassium salt hydrate is not explicitly documented. As a derivative of guaiacol, it may share some of guaiacol’s properties. Guaiacol is thought to exert its effects by inducing cell proliferation and scavenging reactive oxygen radicals
Biochemical Pathways
Given its structural similarity to guaiacol, it may influence pathways related to cell proliferation and oxidative stress . .
Result of Action
As a derivative of guaiacol, it may share some of guaiacol’s properties, such as inducing cell proliferation and scavenging reactive oxygen radicals . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Nitroguaiacol potassium salt hydrate involves the reaction of 4-nitroguaiacol with potassium hydroxide in the presence of water to form the potassium salt hydrate.", "Starting Materials": [ "4-nitroguaiacol", "potassium hydroxide", "water" ], "Reaction": [ "Dissolve 4-nitroguaiacol in water to form a solution.", "Add potassium hydroxide to the solution and stir until the solid is completely dissolved.", "Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Allow the solution to cool to room temperature and then filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain the 4-Nitroguaiacol potassium salt hydrate." ] } | |
Numéro CAS |
304675-72-7 |
Formule moléculaire |
C7H9KNO5 |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
potassium;2-methoxy-4-nitrophenolate;hydrate |
InChI |
InChI=1S/C7H7NO4.K.H2O/c1-12-7-4-5(8(10)11)2-3-6(7)9;;/h2-4,9H,1H3;;1H2 |
Clé InChI |
WPYZWASKUXZAPI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].O.[K+] |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])O.O.[K] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






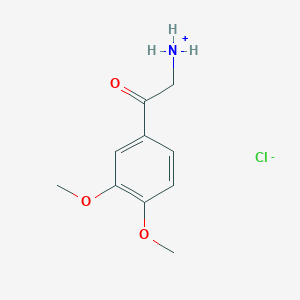

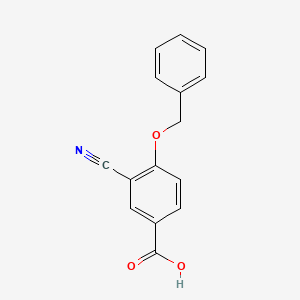

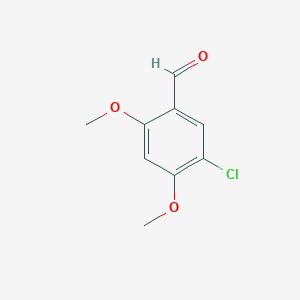
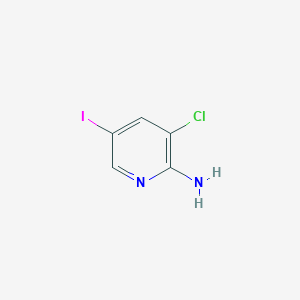


![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)
